

A Comparative Analysis of Beraprost Sodium in the Treatment of Vascular Disorders

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Beraprost Sodium*

Cat. No.: *B194447*

[Get Quote](#)

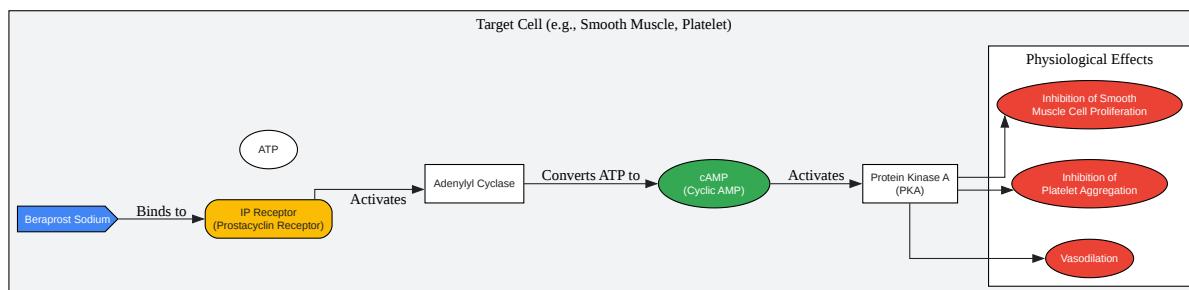
An objective review of **Beraprost Sodium**'s therapeutic efficacy, supported by a cross-study validation of clinical trial data. This guide is intended for researchers, scientists, and drug development professionals.

Beraprost sodium, a synthetic, orally active prostacyclin (PGI₂) analogue, has been investigated for its therapeutic potential in various vascular disorders, primarily pulmonary arterial hypertension (PAH) and peripheral arterial disease (PAD). Its mechanism of action centers on vasodilation, inhibition of platelet aggregation, and cytoprotection. This guide provides a comparative analysis of **Beraprost sodium**'s performance against placebo and other therapeutic alternatives, with a focus on quantitative data from key clinical trials and detailed experimental methodologies.

Mechanism of Action: The Prostacyclin Signaling Pathway

Beraprost sodium exerts its effects by mimicking the action of endogenous prostacyclin.^[1] It binds to prostacyclin (IP) receptors on the surface of vascular smooth muscle and endothelial cells, as well as platelets.^{[1][2]} This binding activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).^{[1][2]} Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets.^[2] This cascade of events results in a decrease in intracellular calcium levels, causing vasodilation and inhibiting platelet aggregation.^{[1][3]} Furthermore, Beraprost has been shown

to inhibit the proliferation of vascular smooth muscle cells, a key factor in the pathology of diseases like PAH.[1][2]



[Click to download full resolution via product page](#)

Caption: Beraprost Sodium's intracellular signaling cascade.

Therapeutic Efficacy in Pulmonary Arterial Hypertension (PAH)

The efficacy of **Beraprost sodium** in PAH has been evaluated in several randomized, placebo-controlled trials. A key study is the Arterial Pulmonary Hypertension and Beraprost European Trial (ALPHABET).[4]

Comparison of Beraprost Sodium vs. Placebo in PAH (ALPHABET Study)

Endpoint	Beraprost Sodium	Placebo	Difference	p-value
Change in 6-Minute Walk Distance (6MWD) at 12 Weeks				
Overall Population	+25.1 m	-	25.1 m	0.036[5]
Primary Pulmonary Hypertension (PPH) Subgroup	+46.1 m	-	46.1 m	0.035[5]
Change in Borg Dyspnea Index (BDI) at 12 Weeks	-0.94	-	-0.94	0.009[5]
Hemodynamic Parameters at 12 Weeks	No significant change	No significant change	-	Not significant[5][6]
NYHA Functional Class	No significant change	No significant change	-	Not significant[5][6]

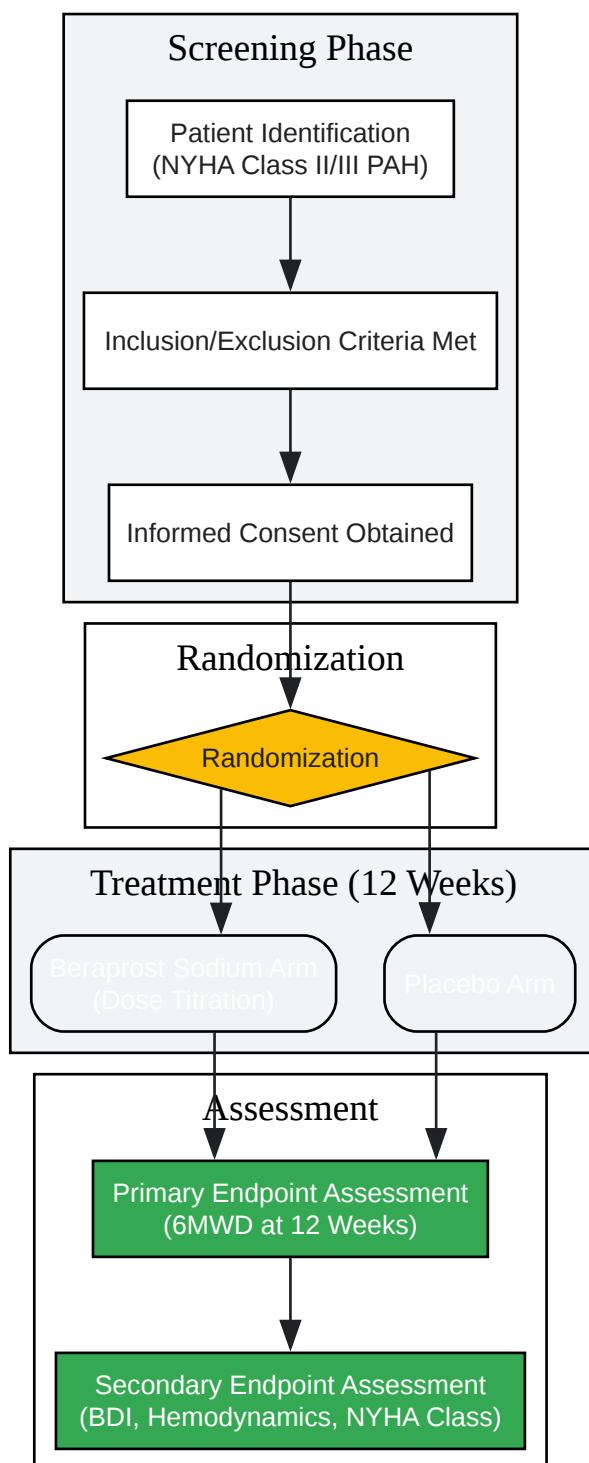
Experimental Protocol: ALPHABET Study[5][6]

- Study Design: A 12-week, randomized, double-blind, placebo-controlled, multicenter trial.
- Patient Population: 130 patients with PAH, classified as New York Heart Association (NYHA) functional class II or III. Etiologies included primary pulmonary hypertension (PPH) and PAH associated with connective tissue diseases, congenital heart disease, and portal hypertension.[4][6]

- Dosing Regimen: **Beraprost sodium** was initiated at 20 micrograms four times daily and titrated weekly by 20 micrograms as tolerated, up to a maximum of 120 micrograms four times daily. The median dose achieved was 80 micrograms four times a day.[5][6]
- Primary Endpoint: Change in exercise capacity as measured by the 6-minute walk test (6MWD).[5][6]
- Secondary Endpoints: Changes in Borg Dyspnea Index (BDI), cardiopulmonary hemodynamics, and NYHA functional class.[5][6]

A longer-term, 12-month study also showed that while Beraprost-treated patients had improved 6MWD at 3 and 6 months, this effect was not sustained at 9 or 12 months.[7] Similarly, a reduction in disease progression was observed at 6 months but not at later time points.[7][8]

The following workflow illustrates the typical progression of a patient through a clinical trial like the ALPHABET study.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a randomized controlled trial of Beraprost.

Therapeutic Efficacy in Peripheral Arterial Disease (PAD)

Beraprost sodium has also been evaluated for the treatment of intermittent claudication in patients with PAD. However, the results from clinical trials have been inconsistent.[\[3\]](#)[\[9\]](#) One large, double-blind, randomized controlled trial found no significant improvement in maximum walking distance or pain-free walking distance in the Beraprost group compared to the placebo group.[\[9\]](#) Conversely, another large trial suggested that Beraprost was as effective as ticlopidine in treating Buerger's disease and arteriosclerosis obliterans, with patients reporting reduced ulcer size and pain.[\[3\]](#) A study focusing on diabetic patients with PAD showed significant improvement in subjective symptoms such as burning, coldness, edema, and exertional pain after 12 weeks of Beraprost treatment.[\[10\]](#)[\[11\]](#)

Comparison of Beraprost Sodium vs. Placebo in Intermittent Claudication

Endpoint (at 6 months)	Beraprost Sodium (n=385)	Placebo (n=377)	p-value
Change in Maximum Walking Distance	+16.7%	+14.6%	Not Significant [9]
Change in Pain-Free Walking Distance	No significant improvement	No significant improvement	Not Significant [9]
Quality of Life Measures	No improvement	No improvement	Not Significant [9]

Comparative Landscape and Future Directions

While Beraprost offers the advantage of oral administration over infused prostacyclins, its therapeutic benefits appear to be modest and may diminish over time.[\[4\]](#)[\[7\]](#)[\[8\]](#) In the context of PAH, other oral therapies such as endothelin receptor antagonists (e.g., bosentan) and phosphodiesterase-5 inhibitors (e.g., sildenafil) have shown more robust and sustained improvements in exercise capacity and hemodynamics in some studies.[\[4\]](#) For instance, in the BREATHE-1 study, bosentan demonstrated a mean difference of 44 meters in 6MWD compared to placebo.[\[4\]](#)

More recently, the selective IP receptor agonist, selexipag, has been developed to overcome some of the limitations of earlier oral prostanoids.[\[12\]](#)[\[13\]](#) Studies have explored switching patients from Beraprost to selexipag, with some evidence suggesting potential benefits in a subgroup of patients who can tolerate higher doses, though overall significant improvements in hemodynamics or exercise capacity were not consistently observed.[\[14\]](#)[\[15\]](#)

Summary and Conclusion

Cross-study validation indicates that **Beraprost sodium** provides a modest, and in some cases transient, therapeutic benefit in patients with PAH, particularly in improving exercise capacity and symptoms in the short term.[\[4\]](#)[\[5\]](#)[\[7\]](#) Its efficacy in PAD for improving walking distance is not well-established, although it may alleviate subjective symptoms.[\[9\]](#)[\[10\]](#)[\[11\]](#) The development of newer oral prostacyclin pathway drugs like selexipag highlights the ongoing effort to improve upon the therapeutic profile of agents like Beraprost. For researchers and drug development professionals, Beraprost serves as a key benchmark in the evolution of oral prostacyclin analogues, underscoring the need for therapies with more sustained and potent clinical effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is Beraprost Sodium used for? [synapse.patsnap.com]
- 2. What is the mechanism of Beraprost Sodium? [synapse.patsnap.com]
- 3. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Effects of beraprost sodium, an oral prostacyclin analogue, in patients with pulmonary arterial hypertension: a randomized, double-blind, placebo-controlled trial [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Beraprost Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 7. Beraprost therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beraprost Therapy for Pulmonary Arterial Hypertension - American College of Cardiology [acc.org]
- 9. Treatment of intermittent claudication with beraprost sodium, an orally active prostaglandin I2 analogue: a double-blinded, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Beraprost sodium on subjective symptoms in diabetic patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Beraprost Sodium on Subjective Symptoms in Diabetic Patients with Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Switching from Beraprost to Selexipag in the Treatment of Pulmonary Arterial Hypertension: Insights from a Phase IV Study of the Japanese Registry (The EXCEL Study: EXChange from bEraprost to seLexipag Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Beraprost Sodium in the Treatment of Vascular Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b194447#cross-study-validation-of-beraprost-sodium-s-therapeutic-effects>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com